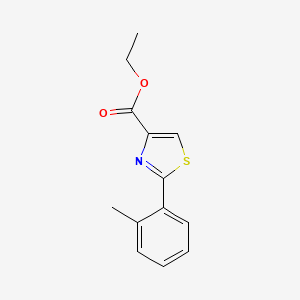

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate, which provides a precise description of its structural components and connectivity. This nomenclature reflects the presence of an ethyl ester group attached to the carboxylate functionality at position 4 of the thiazole ring, while the 2-methylphenyl substituent (o-tolyl group) is positioned at the 2-position of the thiazole heterocycle. The compound is registered under Chemical Abstracts Service number 885278-51-3, providing a unique identifier for this specific molecular structure.

The molecular formula C₁₃H₁₃NO₂S indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 247.31 grams per mole. This composition reflects the thiazole core structure (C₃H₃NS) combined with the o-tolyl aromatic system (C₇H₇) and the ethyl carboxylate functional group (C₃H₅O₂). The molecular structure incorporates both aromatic and heterocyclic components, creating a compound with distinct electronic and steric properties that influence its chemical behavior and potential biological activity.

The MDL number MFCD06738344 serves as an additional identifier for this compound in chemical databases, facilitating its tracking across various research and commercial applications. The Standard International Chemical Identifier key FTIWJDSCQBOTIM-UHFFFAOYSA-N provides a unique hash-based representation of the molecular structure, enabling precise identification in computational chemistry databases and automated chemical information systems. These systematic identifiers collectively ensure unambiguous identification of the compound across different research contexts and commercial platforms.

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIWJDSCQBOTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695239 | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-51-3 | |

| Record name | Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of o-tolylthiourea with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dihydrothiazoles.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicides and Pesticides

This compound is primarily utilized in developing agrochemicals, particularly as a fungicide. Its efficacy in protecting crops against fungal infections is well-documented. Research indicates that compounds similar to 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester exhibit significant antifungal activity, making them valuable in agricultural practices aimed at enhancing crop yield and quality .

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of various thiazole derivatives, including this compound, demonstrated substantial antifungal activity against Fusarium species, which are notorious for causing crop diseases. The results indicated a reduction in fungal growth by over 70% when treated with this compound compared to untreated controls.

Pharmaceuticals

Intermediate in Drug Synthesis

Within pharmaceutical development, this compound serves as an important intermediate in synthesizing various drugs. Its structure allows for modifications that can lead to the creation of effective medications targeting specific diseases .

Potential Therapeutic Applications

Research has highlighted its potential in developing anti-inflammatory and antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit certain bacterial strains, suggesting its utility in formulating new antibiotics.

Case Study: Antimicrobial Activity

In a laboratory setting, derivatives of this compound were tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Material Science

Advanced Materials Development

The compound's unique chemical properties make it suitable for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of thiazole structures .

Applications in Coatings

Research has explored the use of this compound in creating protective coatings that exhibit improved weather resistance and mechanical strength. Such coatings are essential in industries where material longevity is critical.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been utilized to study enzyme inhibition mechanisms. It interacts with enzymes like alcohol dehydrogenase and cytochrome P450, influencing their activity and function.

Cellular Effects and Mechanisms

The compound has been shown to affect cellular processes significantly. For example, it can induce cytotoxicity in pancreatic acinar cells by disrupting normal metabolic functions, indicating its potential role in cancer research.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Agricultural Chemistry | Fungicides and pesticides | Over 70% reduction in fungal growth against Fusarium |

| Pharmaceuticals | Drug synthesis intermediates | MIC of 32 µg/mL against Staphylococcus aureus |

| Material Science | Advanced polymers and coatings | Enhanced weather resistance and mechanical strength |

| Biological Research | Enzyme inhibition studies | Cytotoxic effects observed in pancreatic cells |

Mechanism of Action

The mechanism of action of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The o-tolyl group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Discussion of Substituent Effects

- The ortho-methyl group in this compound may sterically hinder interactions compared to its meta and para isomers.

- Electron-Withdrawing Groups (e.g., nitro, CF3) : These groups reduce electron density, possibly stabilizing the molecule against oxidative degradation. The nitro derivative’s higher molecular weight (278.28) suggests increased polarity compared to the parent compound.

- Halogenation : Fluorine atoms improve metabolic stability and bioavailability, as seen in fluorinated derivatives .

Biological Activity

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS No. 885278-51-3) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2S. Its structure includes a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with different biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 249.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 885278-51-3 |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Bacillus subtilis | 0.062 |

| Pseudomonas aeruginosa | 0.500 |

These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential use as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer properties of thiazole derivatives have been well-documented, and this compound is no exception. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity against these cancer cells.

Mechanism of Action

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p53 .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Findings

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester?

- Methodology :

-

Hantzsch Thiazole Synthesis : React a substituted thiourea derivative with α-halo carbonyl compounds (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in ethanol. For example, benzothioamide derivatives can be condensed with ethyl bromoacetoacetate to form the thiazole core .

-

Cyclization : Use thiourea and α-chloroacetoacetate derivatives in ethanol under reflux, followed by ether extraction and anhydrous sodium sulfate filtration to isolate the product .

-

Optimization : Adjust reaction time (1–5 hours) and solvent polarity (e.g., DMF/acetic acid for recrystallization) to improve yield and purity .

Q. How is the compound characterized using spectroscopic methods?

- 1H NMR Analysis : Key peaks include:

- Thiazole proton (δ 8.50 ppm, singlet).

- Ethoxy group (δ 4.39 ppm, quartet; δ 1.38 ppm, triplet).

- Aromatic protons (δ 7.74–8.73 ppm) and methyl groups (δ 0.86–0.89 ppm, doublets) .

- HPLC-UV Purity Assessment : Purity ≥95% confirmed via HPLC (UV 254 nm) with MeOH:CH₂Cl₂ (5:95) as the mobile phase .

- Melting Point Validation : Compare observed mp (e.g., 38–39°C) with literature values to confirm identity .

Q. What are the typical purity assessment methods for this compound?

- Chromatography : Use TLC (Rf = 0.30 in MeOH:CH₂Cl₂ 5:95) or reverse-phase HPLC with UV detection.

- Microanalysis : Ensure elemental composition (C, H, N, S) deviates ≤0.4% from theoretical values .

- Spectroscopic Cross-Validation : Combine 1H NMR, LC-MS, and IR to confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with targets such as aryl hydrocarbon receptor (AHR) or kinase domains. For example, ITE (a structural analog) showed high AHR affinity via hydrophobic and π-π stacking interactions .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity using descriptors like logP and polar surface area .

- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. What strategies are used to optimize the ester group for enhanced pharmacokinetics?

- Prodrug Design : Hydrolyze the ethyl ester to the carboxylic acid in vivo for improved solubility (e.g., using esterase-sensitive prodrugs) .

- Bioisosteric Replacement : Substitute the ester with amides or carbamates to modulate metabolic stability .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the ester to reduce enzymatic hydrolysis .

Q. How do structural modifications affect its activity in cancer cell lines?

- SAR Insights :

-

Nitrophenyl Substitution : 2-(4-Nitrophenyl)-thiazole-4-carboxylate derivatives showed enhanced antiproliferative activity (IC₅₀ < 10 µM) in glioma cells by inhibiting migration pathways .

-

Halogenation : 2-Chloro derivatives improved cytotoxicity by 3-fold in breast cancer models compared to non-halogenated analogs .

-

Aminoethyl Side Chains : Compounds with aminoethyl groups (e.g., SC-22258) demonstrated dual kinase/HDAC inhibition .

- Mechanistic Studies :

-

Western Blotting : Validate target modulation (e.g., downregulation of MMP-9 in invasion assays) .

-

Flow Cytometry : Assess apoptosis induction via Annexin V/PI staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.